molecular formula C19H16N2O5S B2687971 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034443-13-3

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2687971
CAS No.: 2034443-13-3
M. Wt: 384.41
InChI Key: YMNIPQSYDGRMLU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides or sulfones and furanones, respectively.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and furanones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: can be compared with other heterocyclic compounds containing thiophene, furan, and benzoxazole moieties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide.

    Furan Derivatives: Compounds such as furan-2-carboxamide.

    Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-14(17-6-5-15(25-17)12-7-8-27-11-12)9-20-18(23)10-21-13-3-1-2-4-16(13)26-19(21)24/h1-8,11,14,22H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNIPQSYDGRMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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